molecular formula C16H17N3S B392215 2-AMINO-4-(THIOPHEN-3-YL)-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE

2-AMINO-4-(THIOPHEN-3-YL)-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE

Cat. No.: B392215
M. Wt: 283.4g/mol
InChI Key: BAPJHBMTIXQNTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-(THIOPHEN-3-YL)-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound contains a thienyl group, a cyclooctane ring, and a pyridine ring, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(THIOPHEN-3-YL)-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a thienyl-substituted amine with a cyclooctane derivative in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(THIOPHEN-3-YL)-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitrile to primary amine.

    Substitution: Introduction of halogen atoms at specific positions on the molecule.

Scientific Research Applications

2-AMINO-4-(THIOPHEN-3-YL)-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-AMINO-4-(THIOPHEN-3-YL)-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-4-(THIOPHEN-3-YL)-5H,6H,7H,8H,9H,10H-CYCLOOCTA[B]PYRIDINE-3-CARBONITRILE is unique due to its combination of a thienyl group, a cyclooctane ring, and a pyridine ring

Properties

Molecular Formula

C16H17N3S

Molecular Weight

283.4g/mol

IUPAC Name

2-amino-4-thiophen-3-yl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C16H17N3S/c17-9-13-15(11-7-8-20-10-11)12-5-3-1-2-4-6-14(12)19-16(13)18/h7-8,10H,1-6H2,(H2,18,19)

InChI Key

BAPJHBMTIXQNTL-UHFFFAOYSA-N

SMILES

C1CCCC2=C(CC1)C(=C(C(=N2)N)C#N)C3=CSC=C3

Canonical SMILES

C1CCCC2=C(CC1)C(=C(C(=N2)N)C#N)C3=CSC=C3

Origin of Product

United States

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